molecular formula C14H10N4O7 B324241 2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID

2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID

Cat. No.: B324241
M. Wt: 346.25 g/mol
InChI Key: OFSDVWHQUSUUEO-UHFFFAOYSA-N
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Description

2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID is an organic compound that features a hydrazine functional group attached to a benzoic acid moiety. This compound is known for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID typically involves the reaction of 2,4-dinitrophenylhydrazine with a benzoic acid derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce aminobenzoic acid derivatives .

Scientific Research Applications

2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID exerts its effects involves the interaction of its hydrazine group with various molecular targets. This interaction can lead to the formation of hydrazones, which are important intermediates in many chemical reactions. The pathways involved include nucleophilic addition and condensation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N'-(2,4-DINITROPHENYL)HYDRAZINECARBONYL]BENZOIC ACID is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable hydrazones makes it particularly valuable in organic synthesis and analytical chemistry .

Properties

Molecular Formula

C14H10N4O7

Molecular Weight

346.25 g/mol

IUPAC Name

2-[(2,4-dinitroanilino)carbamoyl]benzoic acid

InChI

InChI=1S/C14H10N4O7/c19-13(9-3-1-2-4-10(9)14(20)21)16-15-11-6-5-8(17(22)23)7-12(11)18(24)25/h1-7,15H,(H,16,19)(H,20,21)

InChI Key

OFSDVWHQUSUUEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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